2-Amino-4-chloro-5-formylthiophene-3-carbonitrile
Overview
Description
2-Amino-4-chloro-5-formylthiophene-3-carbonitrile is a heterocyclic compound with the molecular formula C6H3ClN2OS. It is known for its unique chemical structure, which includes an amino group, a chloro group, a formyl group, and a carbonitrile group attached to a thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-chloro-5-formylthiophene-3-carbonitrile typically involves the reaction of 2-amino-4-chlorothiophene-3-carbonitrile with formylating agents under controlled conditions. One common method includes the use of Vilsmeier-Haack reaction, where the starting material is treated with a mixture of formylating agents such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the desired position .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-chloro-5-formylthiophene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with a catalyst
Substitution: Amines, thiols
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Various substituted thiophene derivatives
Scientific Research Applications
2-Amino-4-chloro-5-formylthiophene-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and azo dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Amino-4-chloro-5-formylthiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its formyl group can participate in nucleophilic addition reactions, while the amino and chloro groups can engage in various substitution reactions. These interactions can lead to the formation of new compounds with potential biological activities .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-chlorothiophene-3-carbonitrile
- 2-Amino-5-formylthiophene-3-carbonitrile
- 2-Amino-4-chloro-5-methylthiophene-3-carbonitrile
Properties
IUPAC Name |
2-amino-4-chloro-5-formylthiophene-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2OS/c7-5-3(1-8)6(9)11-4(5)2-10/h2H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIZSUYSWKGAOCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1=C(C(=C(S1)N)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372180 | |
Record name | 2-Amino-4-chloro-5-formylthiophene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70372180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104366-23-6 | |
Record name | 2-Amino-4-chloro-5-formyl-3-thiophenecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104366-23-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-4-chloro-5-formylthiophene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70372180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-4-chloro-5-formyl-3-thiophenecarbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Amino-4-chloro-5-formylthiophene-3-carbonitrile in the context of dye synthesis?
A1: this compound serves as a versatile starting material for creating new dyes. [, ] Its structure allows for easy modification and incorporation into various dye frameworks. The presence of electron-donating amino and electron-withdrawing cyano groups alongside the reactive formyl group makes it particularly interesting for developing dyes with potentially enhanced properties, such as color variation and intensity.
Q2: How does the structure of this compound facilitate the synthesis of different types of dyes?
A2: The research demonstrates the use of this compound in synthesizing both azo dyes [] and monomethine dyes. [] The compound's formyl group readily undergoes condensation reactions with various amines to form Schiff bases, a key step in synthesizing monomethine dyes. Moreover, the amino group can participate in diazotization reactions, leading to the formation of diazonium salts, which are crucial intermediates in azo dye synthesis.
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